molecular formula C58H94O27 B1206635 Cyclamin

Cyclamin

Cat. No. B1206635
M. Wt: 1223.3 g/mol
InChI Key: JPEQATLMKATGAQ-JOONIPAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclamin is a triterpenoid.

Scientific Research Applications

Cytotoxic and Anticlastogenic Activities

Cyclamin, along with saxifragifolin B, has been isolated from Cyclamen species and studied for its biological activities. These compounds exhibit significant cytotoxic activities against various cancer cell lines. Saxifragifolin B, in particular, shows notable activity against breast adenocarcinoma and lung carcinoma. However, cyclamin induced a significant increase of micronucleated cells after metabolic activation and did not possess anticlastogenic activity. Both molecules displayed low antioxidant activities compared to reference compounds (El Hosry et al., 2014).

Molluscicidal Activity

Cyclamin has been identified as a molluscicide, effective against Biomphalaria glabrata, a snail that transmits schistosomiasis. The study found that a concentration of 21 mg/l resulted in 100% mortality of the snails. This research suggests a potential application of cyclamin in controlling snail populations to reduce the spread of schistosomiasis (Winder et al., 1995).

Enhancement of Chemotherapeutic Drug Cytotoxicity

Cyclamin has been shown to enhance the cytotoxicity of chemotherapeutic drugs in human liver cancer cells but not in non-neoplastic liver cells. It acts synergistically with drugs like 5-fluorouracil, cisplatin, and epirubicin, enhancing their growth inhibitory effects. This suggests that cyclamin could be a potential chemosensitizer in liver cancer treatment (Li et al., 2014).

properties

Product Name

Cyclamin

Molecular Formula

C58H94O27

Molecular Weight

1223.3 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-45(84-49-43(74)40(71)36(67)26(18-60)79-49)38(69)28(21-76-50)81-51-46(85-47-41(72)34(65)24(63)20-75-47)44(37(68)27(19-61)80-51)83-48-42(73)39(70)35(66)25(17-59)78-48/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49+,50+,51+,53+,54+,55-,56+,57-,58+/m1/s1

InChI Key

JPEQATLMKATGAQ-JOONIPAFSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C

synonyms

cyclamin

Origin of Product

United States

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